(2,6-Diethoxyphenyl)boronic acid
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Overview
Description
(2,6-Diethoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly notable for its applications in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (2,6-Diethoxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2,6-Diethoxyphenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Oxidation: Boronic acids can be oxidized to form phenols.
Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2,6-Diethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,6-Diethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium atom. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. Compared to (2,6-Dimethoxyphenyl)boronic acid, the ethoxy groups in this compound can provide different steric and electronic effects, potentially leading to variations in reaction outcomes .
Properties
Molecular Formula |
C10H15BO4 |
---|---|
Molecular Weight |
210.04 g/mol |
IUPAC Name |
(2,6-diethoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO4/c1-3-14-8-6-5-7-9(15-4-2)10(8)11(12)13/h5-7,12-13H,3-4H2,1-2H3 |
InChI Key |
MVASETVBGDOWFL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1OCC)OCC)(O)O |
Origin of Product |
United States |
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